(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465344
InChI: InChI=1S/C16H22N2O4/c1-17(11-15(19)20)10-14-8-5-9-18(14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,19,20)/t14-/m0/s1
SMILES: CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O
Molecular Formula: C16H22N2O4
Molecular Weight: 306.36 g/mol

(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13465344

Molecular Formula: C16H22N2O4

Molecular Weight: 306.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
IUPAC Name 2-[methyl-[[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]methyl]amino]acetic acid
Standard InChI InChI=1S/C16H22N2O4/c1-17(11-15(19)20)10-14-8-5-9-18(14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,19,20)/t14-/m0/s1
Standard InChI Key MMCLSFLDOFKZPL-AWEZNQCLSA-N
Isomeric SMILES CN(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O
SMILES CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O
Canonical SMILES CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Configuration

(S)-2-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (molecular formula: C₁₆H₂₂N₂O₄, molecular weight: 306.36 g/mol) features a pyrrolidine ring substituted at the 1-position with a benzyl ester and at the 2-position with a carboxymethyl-methyl-amino group. The (S)-stereochemistry at the chiral center is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₂N₂O₄
Molecular Weight306.36 g/mol
CAS Number1354002-43-9 (isopropyl analog)
Chiral Configuration(S)-enantiomer

Synthesis and Reaction Mechanisms

Multi-Step Synthetic Pathways

The synthesis of this compound typically involves sequential functionalization of a pyrrolidine core. A patented method for analogous pyrrolidine-2-carboxylic acid derivatives outlines a three-step process :

  • Core Formation: Cyclization of a linear precursor (e.g., tert-butyl methyl octa-2,6-diendioate) via Michael addition and intramolecular cyclization.

  • Protection/Functionalization: Introduction of the benzyl ester group under anhydrous conditions using benzyl chloroformate and a base (e.g., NaHCO₃) .

  • Chiral Resolution: Asymmetric reduction using chiral catalysts (e.g., M7 sodium ethoxide) to achieve the (S)-configuration, with yields optimized to ~60% .

Critical Reaction Conditions

  • Temperature Control: Reactions often proceed at low temperatures (−70°C to 50°C) to prevent racemization .

  • Catalytic Hydrogenation: Used for stereoselective reduction of intermediate alkenes, achieving cis-configuration retention .

  • Solvent Systems: Ethanol, DMF, and THF are preferred for their ability to stabilize intermediates .

Chemical Reactivity and Stability

Ester Hydrolysis and Functionalization

The benzyl ester moiety undergoes hydrolysis under alkaline conditions (e.g., LiOH/EtOH) to yield the corresponding carboxylic acid, a reaction pivotal for prodrug activation . Conversely, the carboxymethyl-methyl-amino group participates in aminolysis and nucleophilic substitutions, enabling conjugation with biomolecules .

Conformational Dynamics

Applications in Research and Industry

Biochemical Probes

The compound’s ability to modulate enzyme activity is leveraged in studying metalloproteases and endothelin-converting enzymes (ECE). Its benzyl ester group improves cell permeability, making it valuable in in vitro assays .

Pharmaceutical Intermediate

As a precursor to neuroactive agents, this compound is used in synthesizing NMDA receptor antagonists with IC₅₀ values as low as 200 nM . Its structural analogs show promise in treating hypertension and neurodegenerative disorders .

Table 2: Comparative Bioactivity of Pyrrolidine Derivatives

CompoundTarget ReceptorIC₅₀/EC₅₀Source
(S)-configured pyrrolidine analogNMDA (GluN1/GluN2A)200 nM
Racemic pyrrolidine analogNMDA (GluN1/GluN2B)680 nM

Comparison with Structural Analogs

Isopropyl vs. Methyl Substitution

Replacing the methyl group in the amino side chain with isopropyl (as in CAS 1354002-43-9) increases steric bulk, reducing metabolic clearance but lowering solubility . This trade-off highlights the importance of substituent optimization in drug design.

Proline-Based Derivatives

Simpler analogs like (S)-methyl 1-benzylpyrrolidine-2-carboxylate (PubChem CID: 11106861) lack the carboxymethyl-methyl-amino group, resulting in weaker enzyme inhibition but higher synthetic accessibility .

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